![molecular formula C17H13Cl2N3O2S B2584295 N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 422528-41-4](/img/no-structure.png)
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H13Cl2N3O2S and its molecular weight is 394.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity Evaluation
A study on the synthesis and anticonvulsant activity evaluation of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide revealed a focused approach towards understanding the compound's affinity to GABAergic biotargets. This research aimed at estimating anticonvulsant activity through pentylenetetrazole-induced seizures model in mice, highlighting the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation. Unfortunately, the synthesized substances did not exhibit significant anticonvulsant activity, but the study provided insights into the molecular docking and in vivo experiments, establishing a positive correlation between them (Wassim El Kayal et al., 2022).
Antibacterial and Antienzymatic Potential
Another research focused on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, where the derivatives exhibited potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. This study underscores the antibacterial potential, especially of certain compounds that displayed remarkable activity compared to standard ciprofloxacin against specific bacterial strains. The molecular docking into the α-chymotrypsin enzyme protein unveiled significant correlation with bioactivity data, suggesting these derivatives' tremendous antibacterial activity and moderate anti-enzymatic potential (S. Z. Siddiqui et al., 2014).
Cytotoxic Evaluation for Cancer Treatment
Research on the synthesis and cytotoxic evaluation of some quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates has opened avenues in cancer treatment. The cytotoxic effect of final compounds was tested against MCF-7 and HeLa cell lines, demonstrating that certain compounds exhibited remarkable cytotoxic activity, particularly against the HeLa cell line. This study contributes to the understanding of substituents' effects on the quinazolinone ring and their role in enhancing cytotoxic activity against specific cancer cell lines (F. Hassanzadeh et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the condensation of 3,4-dichlorobenzylamine with 2-chloroacetyl chloride to form N-(3,4-dichlorobenzyl)-2-chloroacetamide. This intermediate is then reacted with thiourea to form N-(3,4-dichlorobenzyl)-2-thioacetamide, which is further reacted with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3,4-dichlorobenzylamine", "2-chloroacetyl chloride", "thiourea", "2-chloro-3-formylquinazoline" ], "Reaction": [ "Step 1: Condensation of 3,4-dichlorobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dichlorobenzyl)-2-chloroacetamide.", "Step 2: Reaction of N-(3,4-dichlorobenzyl)-2-chloroacetamide with thiourea in the presence of a base such as potassium carbonate to form N-(3,4-dichlorobenzyl)-2-thioacetamide.", "Step 3: Reaction of N-(3,4-dichlorobenzyl)-2-thioacetamide with 2-chloro-3-formylquinazoline in the presence of a base such as sodium methoxide to form N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide." ] } | |
CAS番号 |
422528-41-4 |
分子式 |
C17H13Cl2N3O2S |
分子量 |
394.27 |
IUPAC名 |
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-6-5-10(7-13(12)19)8-20-15(23)9-22-16(24)11-3-1-2-4-14(11)21-17(22)25/h1-7H,8-9H2,(H,20,23)(H,21,25) |
InChIキー |
PHQNSKVYWRTSFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B2584212.png)
![6-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2584213.png)
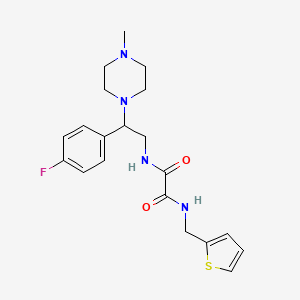
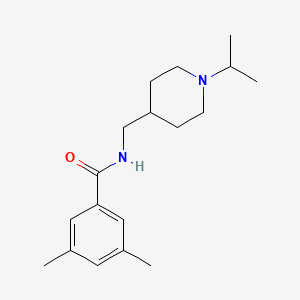
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)
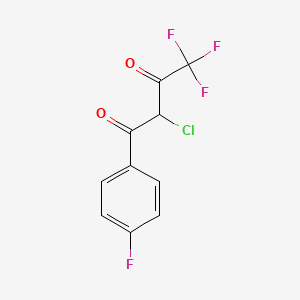
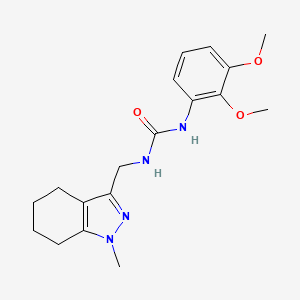
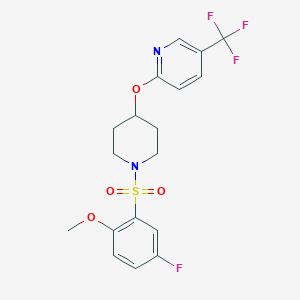
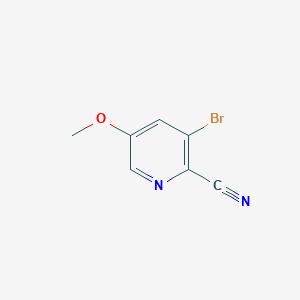

![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)

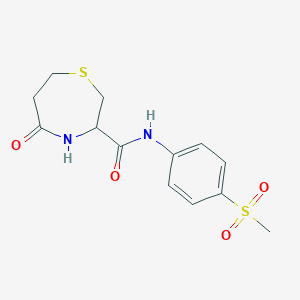
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2584235.png)
